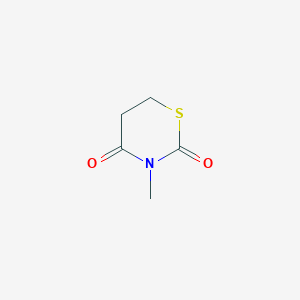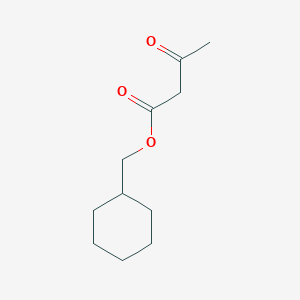
4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol is an organic compound with the molecular formula C12H17NO3 This compound features a benzene ring substituted with a morpholine derivative and two hydroxyl groups
Preparation Methods
The synthesis of 4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol typically involves the reaction of 3,6-dimethylmorpholine with a benzene derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and the morpholine ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(3,6-Dimethylmorpholin-2-yl)benzene-1,2-diol can be compared with other similar compounds, such as:
Dopamine: A neurotransmitter with a similar benzene-1,2-diol structure but different substituents.
Catechol: A simple benzene-1,2-diol without additional substituents.
3-Methylcatechol: A methyl-substituted benzene-1,2-diol.
The uniqueness of this compound lies in its morpholine substitution, which imparts distinct chemical and biological properties .
Properties
CAS No. |
100370-71-6 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(3,6-dimethylmorpholin-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c1-7-6-13-8(2)12(16-7)9-3-4-10(14)11(15)5-9/h3-5,7-8,12-15H,6H2,1-2H3 |
InChI Key |
COYDOKLRNWKQTK-UHFFFAOYSA-N |
SMILES |
CC1CNC(C(O1)C2=CC(=C(C=C2)O)O)C |
Canonical SMILES |
CC1CNC(C(O1)C2=CC(=C(C=C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2-azabicyclo[2.2.2]octane-3,6-dione](/img/structure/B3044631.png)


![Phosphine, (dibromomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B3044635.png)

![3-[4-(Benzyloxy)phenyl]-2H-1-benzopyran-2-one](/img/structure/B3044640.png)








